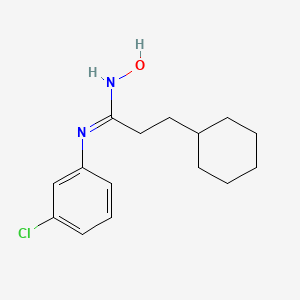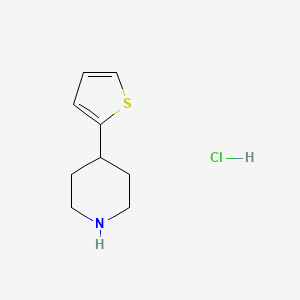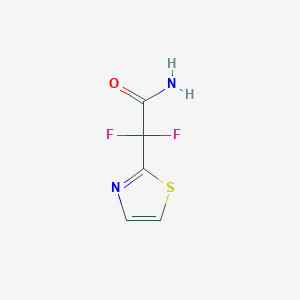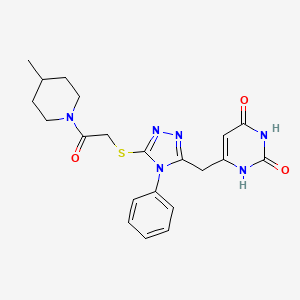
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide, also known as CPP-109, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.
Mécanisme D'action
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide's mechanism of action involves inhibiting the enzyme GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to reduce the reinforcing effects of drugs of abuse. This mechanism of action is unique compared to other drugs that are currently used to treat addiction, which target different neurotransmitter systems in the brain.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the levels of GABA, this compound can reduce the activity of certain neurons in the brain, which can lead to a reduction in the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide is its unique mechanism of action, which makes it a promising candidate for the treatment of addiction. Additionally, this compound has been shown to have a low toxicity profile, which makes it a relatively safe drug to use in clinical trials. However, one of the limitations of this compound is that it is not effective in all individuals, and further research is needed to identify the factors that contribute to its efficacy.
Orientations Futures
There are a number of future directions for research on N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to identify the factors that contribute to this compound's efficacy in treating addiction, as well as the potential long-term effects of the drug. Finally, there is a need for the development of more effective delivery methods for this compound, such as sustained-release formulations, to improve its efficacy and reduce the frequency of dosing.
Méthodes De Synthèse
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 3-chlorobenzoyl chloride, followed by hydrolysis and subsequent reaction with hydroxylamine. The final product is purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. Its mechanism of action involves inhibiting the enzyme GABA-transaminase, which leads to an increase in the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse, making this compound a promising candidate for the treatment of addiction.
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-13-7-4-8-14(11-13)17-15(18-19)10-9-12-5-2-1-3-6-12/h4,7-8,11-12,19H,1-3,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMDAOLIDAANPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=NC2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)


![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)
![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)
